![molecular formula C17H16N2O3S2 B2800043 N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896279-09-7](/img/structure/B2800043.png)
N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Sorafenib was first developed as a drug for the treatment of renal cell carcinoma and hepatocellular carcinoma, but its mechanism of action has been found to have broader implications in cancer treatment and other diseases.
Aplicaciones Científicas De Investigación
Cardiac Electrophysiological Activity N-substituted benzamides, closely related to N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, have been studied for their cardiac electrophysiological activity. Some of these compounds exhibited potency in in vitro Purkinje fiber assays, comparable to known class III antiarrhythmic agents, indicating potential applications in treating cardiac arrhythmias (Morgan et al., 1990).
Anticancer Evaluation Derivatives of N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide have been synthesized and evaluated for their anticancer activity. These compounds showed moderate to excellent activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers, suggesting their potential in cancer treatment (Ravinaik et al., 2021).
Antimalarial and Antiviral Potential N-(phenylsulfonyl)acetamide derivatives, which are structurally similar to N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, have been investigated for their antimalarial activity. These compounds also showed potential against COVID-19 in molecular docking studies, highlighting their relevance in antiviral research (Fahim & Ismael, 2021).
Stearoyl-CoA Desaturase-1 Inhibition Some benzamide derivatives, closely related to the given compound, have been identified as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in lipid metabolism. This suggests potential therapeutic applications in metabolic disorders (Uto et al., 2009).
Antimicrobial and Antifungal Activities N-(thiazol-2-yl)benzamide derivatives have been synthesized and shown to possess significant antimicrobial and antifungal properties. This includes effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, suggesting applications in infection control (Sych et al., 2019).
Propiedades
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-11-7-6-9-13-15(11)18-17(23-13)19-16(20)12-8-4-5-10-14(12)24(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOGHKBEQMZJSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.